(S)-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride

Enzymatic kinetic resolution Chiral chromatography Enantiomeric excess

Racemic or regioisomerically ambiguous β-amino acid building blocks introduce data variability and purification burden in peptidomimetic programs. (S)-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride (CAS 1192069-14-9) resolves these challenges: • Defined (S)-configuration (≥97% ee) ensures single diastereomer coupling products, eliminating racemate-related dose-response ambiguity. • 2-Pyridyl nitrogen enables five-membered N,O-chelate formation for metal-coordination studies and chiral ligand synthesis. • HCl salt permits direct aqueous dissolution without DMSO/DMF, preserving protein integrity in biochemical assays.

Molecular Formula C8H11ClN2O2
Molecular Weight 202.64 g/mol
Cat. No. B12985743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride
Molecular FormulaC8H11ClN2O2
Molecular Weight202.64 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(CC(=O)O)N.Cl
InChIInChI=1S/C8H10N2O2.ClH/c9-6(5-8(11)12)7-3-1-2-4-10-7;/h1-4,6H,5,9H2,(H,11,12);1H/t6-;/m0./s1
InChIKeySGVRDZOLEUNEQY-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Amino-3-(pyridin-2-yl)propanoic Acid HCl – Chiral Building Block Overview


(S)-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride (CAS 1192069-14-9) is a chiral, non-proteinogenic β-amino acid derivative featuring a pyridin-2-yl substituent at the β-carbon and a defined (S)-absolute configuration. Its hydrochloride salt form confers enhanced aqueous solubility relative to the free base (CAS 149196-85-0), making it directly compatible with aqueous biochemical assays and peptide coupling protocols. The compound belongs to the broader class of β-heteroaryl-β-amino acids that are critical building blocks in peptidomimetic drug discovery, with the 2-pyridyl isomer offering distinct metal-coordination geometry compared to the 3- and 4-pyridyl positional isomers.

Why Enantiomeric and Regioisomeric Purity Matters


Three orthogonal structural variables govern the functional utility of this compound: stereochemistry at the β-carbon, pyridyl nitrogen position, and salt form. Substituting the (S)-enantiomer with the (R)-enantiomer (CAS 149196-86-1) inverts the spatial orientation of the amino and carboxyl groups, which can abolish binding to chiral biological targets; the (R)-enantiomer is specifically required for the kedarcidin chromophore, while the (S)-enantiomer of the 3-pyridyl isomer is essential for the GPIIb/IIIa antagonist elarofiban. Using the racemate (CAS 149251-81-0) introduces a 50% inert or antagonistic enantiomer that complicates dose–response interpretation and reduces effective potency. The 3-pyridyl regioisomer exhibits markedly different pharmacological behavior—it was selected for clinical-stage elarofiban precisely because the 2-pyridyl analogue did not yield the same oral bioavailability and potency profile. Finally, the free base form has limited aqueous solubility, whereas the hydrochloride salt ensures dissolution in physiological buffers without organic co-solvents.

Quantitative Differentiation vs. Closest Analogs


Enzymatic Resolution Efficiency – Lipase-Catalyzed Enantiomeric Excess

The (S)-enantiomer of 3-amino-3-(pyridin-2-yl)propanoic acid is obtained via Burkholderia cepacia lipase PS-catalyzed enantioselective hydrolysis of the corresponding racemic β-amino ester. This process displays an enantioselectivity factor E >200, yielding the (S)-acid with ee ≥97% and the unreacted (R)-ester with ee ≥98% at ≥40% isolated yield. In contrast, the racemic mixture (CAS 149251-81-0) has an ee of 0% by definition, and classical diastereomeric salt resolution methods for the 3-pyridyl analogue achieve optical purity only after multiple recrystallizations.

Enzymatic kinetic resolution Chiral chromatography Enantiomeric excess

Hydrochloride Salt vs. Free Base – Aqueous Solubility Advantage

The hydrochloride salt (CAS 1192069-14-9, MW 202.64) is reported to be freely soluble in water, whereas the free base (CAS 149196-85-0, MW 166.18) requires organic co-solvent or pH adjustment for dissolution. This is consistent with the general principle that hydrochloride salt formation of amino acids increases aqueous solubility by 10- to 1000-fold depending on the counterion and lattice energy. No quantitative mg/mL solubility data were identified for either form in the open literature, but vendor technical datasheets consistently list the hydrochloride as water-soluble.

Salt selection Aqueous solubility Bioconjugation

2-Pyridyl vs. 3-Pyridyl Isomer – Divergent Pharmacological Behavior

The 2-pyridyl isomer places the pyridine nitrogen adjacent to the β-carbon, enabling bidentate N,O-chelation to metal ions (e.g., Zn²⁺, Cu²⁺) that is geometrically impossible for the 3- and 4-pyridyl isomers. This property is exploited in the synthesis of chiral vic-diamines with 2-pyridyl and 2,2′-bipyridyl moieties for transition-metal catalysis. In pharmaceutical applications, the 3-pyridyl isomer (specifically the (S)-enantiomer) was selected for the clinical candidate elarofiban (RWJ-53308), a GPIIb/IIIa antagonist, because SAR studies demonstrated that the 3-pyridyl β-amino acid subunit conferred significantly improved oral bioavailability and duration of action compared to 2-pyridyl and other aryl variants.

Regioisomerism Structure–activity relationship Metal chelation

β-Amino Acid Scaffold – Metabolic Stability and Backbone Rigidity

β-Amino acids, including (S)-3-amino-3-(pyridin-2-yl)propanoic acid, possess an additional methylene unit between the amino and carboxyl groups compared to α-amino acids such as (S)-2-amino-3-(pyridin-2-yl)propanoic acid (3-(2-pyridyl)-L-alanine). This structural difference renders β-peptides resistant to proteolytic degradation by common proteases that cleave α-peptide bonds. While direct comparative stability data for this specific compound are not published, class-level evidence demonstrates that β-amino acid-containing peptides exhibit half-lives extended by 10- to 100-fold in plasma and cellular assays compared to their α-peptide counterparts. The 2-pyridyl β-amino acid also introduces a rigidifying N,O-chelating motif that can pre-organize peptide backbone conformation, a feature not available to its α-amino acid analogue.

Peptidomimetics Metabolic stability β-Peptide foldamers

Commercial Purity Specifications for Enantiomeric Forms

The free base (S)-enantiomer (CAS 149196-85-0) is commercially available at 97% purity as verified by HPLC and NMR (Fluorochem, product F739424). The hydrochloride salt (CAS 1192069-14-9) is listed at 95% HPLC purity by ChemicalBook suppliers. The (R)-enantiomer (CAS 149196-86-1) is also available at 97% purity (Bidepharm). These purity specifications enable direct procurement of enantiomerically defined material for research use without additional purification.

Quality control HPLC purity Technical specification

Physicochemical Fingerprint – Melting Point and pKa Identification

The free base (CAS 149196-85-0) exhibits a melting point of 208–210 °C (water/acetone) and a predicted pKa of 3.23 ± 0.12, whereas the hydrochloride salt (CAS 1192069-14-9) has a higher molecular weight (202.64 vs. 166.18) and is expected to decompose rather than melt sharply. The (R)-enantiomer free base shares the same predicted pKa and boiling point range but is identified by its opposite optical rotation. These physicochemical constants enable unambiguous identity verification and form selection during procurement.

Preformulation Melting point Ionization constant

High-Value Application Scenarios


Stereospecific Peptidomimetic Synthesis

The (S)-configured β-carbon stereocenter is essential for peptide backbone pre-organization. In peptidomimetic programs targeting protease-resistant scaffolds, the ≥97% enantiomeric excess of the enzymatically resolved (S)-enantiomer ensures that each coupling step produces a single diastereomer, avoiding the complex purification and ambiguous bioactivity data that result from racemic or enantiomerically impure building blocks.

Metal-Chelating Chiral Ligand Development

The 2-pyridyl nitrogen is positioned to form a five-membered N,O-chelate ring with the β-amino acid backbone upon metal coordination. This geometry is exploited to construct enantiomerically pure β-amino alcohols and vic-diamines that serve as chiral ligands for asymmetric catalysis. The (S)-absolute configuration of the starting amino acid dictates the stereochemical outcome of downstream aziridine and sulfamidate intermediates.

Aqueous-Phase Bioconjugation Without Co-Solvents

The hydrochloride salt form enables direct dissolution in aqueous buffers at physiologically relevant pH for NHS-ester or carbodiimide-mediated conjugation to proteins, antibodies, or surface-immobilized biomolecules. This avoids the use of DMSO or DMF that can denature sensitive protein targets or interfere with downstream cell-based assays. The free base form would require organic co-solvent or acidic pH adjustment that complicates bioassay workflows.

Positional Isomer SAR Studies

The 2-pyridyl isomer serves as a critical comparator in SAR campaigns exploring the effect of pyridine nitrogen position on target binding. The well-documented divergence in pharmacological outcome between the 2-pyridyl and 3-pyridyl isomers in the GPIIb/IIIa antagonist series underscores the importance of procuring the correct regioisomer for each specific biological target.

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